
2-bromo-N-2-pyridinylpropanamide hydrobromide
Vue d'ensemble
Description
2-bromo-N-2-pyridinylpropanamide hydrobromide, also known as PY54, is a chemical compound that belongs to the class of N-alkylated pyridin-2-amides. It has a CAS Number of 1609406-29-2 and a molecular weight of 309.99 .
Molecular Structure Analysis
The linear formula of this compound is C8 H9 Br N2 O . Br H . The InChI code is 1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Brominated Compounds and Environmental Impact
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds have similar toxicity profiles to their chlorinated homologs. Studies emphasize the need for further investigation into the health effects of these compounds, highlighting their environmental persistence and potential risk to human and wildlife health due to increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Analytical Techniques in Organic Chemistry
The study of regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines provides insights into the mechanisms and outcomes of bromination reactions. This research is crucial for understanding how bromination affects the chemical properties of compounds, which could be relevant for the manipulation and study of 2-bromo-N-2-pyridinylpropanamide hydrobromide in a research context (Thapa, Brown, Balestri, & Taylor, 2014).
Biological and Pharmacological Research
Studies on various brominated and pyridine-based compounds highlight their biological significance and potential pharmacological applications. For instance, the chemistry and applications of 2-pyridone structures, which are closely related to the pyridine moiety in this compound, have attracted attention due to their biological importance and diverse pharmacological activities (Amer et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-pyridin-2-ylpropanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.BrH/c1-6(9)8(12)11-7-4-2-3-5-10-7;/h2-6H,1H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHGMFSGFRLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=N1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



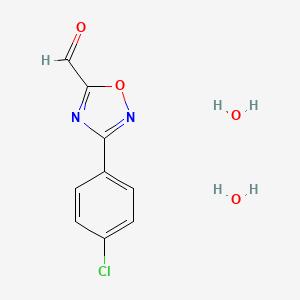
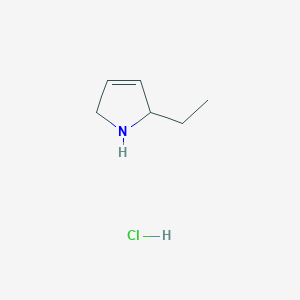

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
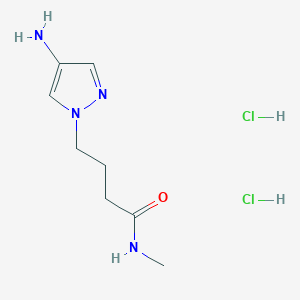


![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
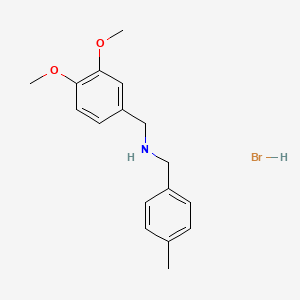
amine hydrobromide](/img/structure/B3107179.png)
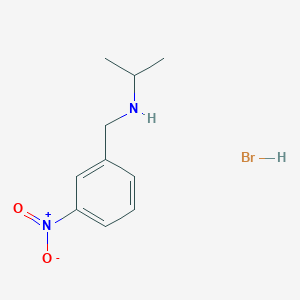
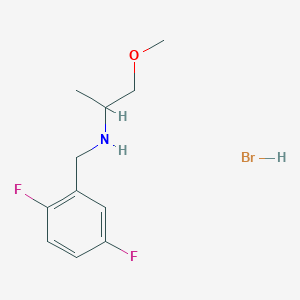
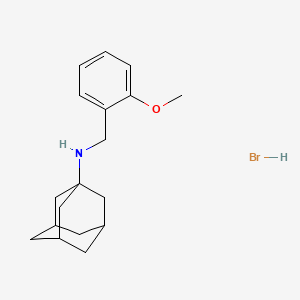
![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)